molecular formula C23H24N4O3S B2441009 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide CAS No. 866846-51-7

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No. B2441009
CAS RN: 866846-51-7
M. Wt: 436.53
InChI Key: JHNSKTONHLFMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis of novel heterocyclic compounds derived from similar foundational structures, showcasing their potential as anti-inflammatory and analgesic agents. These compounds displayed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Another study synthesized compounds with a structure closely related to the query compound, evaluating them as antitumor agents due to their inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These dual inhibitors showed promise as antitumor agents, highlighting the versatility of the pyrimidinyl scaffold in drug design (Gangjee, Lin, Kisliuk, & McGuire, 2005).

  • Research on the crystal structures of similar compounds revealed insights into their molecular conformations, which could inform further modifications to enhance biological activity or reduce toxicity (Subasri et al., 2016).

Biological Activities and Applications

  • Investigations into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, based on similar core structures, demonstrated potent anticancer activities across several human cancer cell lines. These findings suggest a potential route for the development of new anticancer therapies (Hafez & El-Gazzar, 2017).

  • Studies on novel thiazolo[3,2‐a]pyrimidines synthesized from related compounds revealed anti-inflammatory properties. The structural and functional diversity of these compounds indicates their potential in designing new drugs for inflammatory disorders (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).

  • Research into pyrimidine-5-carbonitrile derivatives based on similar chemical structures demonstrated anticonvulsant and neurotoxicity effects, contributing to the development of novel treatments for seizure disorders (Shaquiquzzaman, Khan, Amir, & Alam, 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol, which is synthesized from 2-amino-4,5,6,7,8,9-hexahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid ethyl ester. The second intermediate is 3-methoxyphenylacetic acid, which is synthesized from 3-methoxybenzaldehyde. These two intermediates are then coupled to form the final product using standard peptide coupling chemistry.", "Starting Materials": [ "2-amino-4,5,6,7,8,9-hexahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid ethyl ester", "3-methoxybenzaldehyde", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethyl acetate", "methanol", "acetic anhydride", "pyridine", "chloroform", "sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Synthesis of 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol:", "- Dissolve 2-amino-4,5,6,7,8,9-hexahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid ethyl ester in DMF.", "- Add TEA and stir for 10 minutes.", "- Add HCl and stir for 10 minutes.", "- Add NaOH and stir for 10 minutes.", "- Add ethyl acetate and stir for 10 minutes.", "- Wash the organic layer with water and dry over Na2SO4.", "- Evaporate the solvent and purify the product by column chromatography.", "Synthesis of 3-methoxyphenylacetic acid:", "- Dissolve 3-methoxybenzaldehyde in methanol.", "- Add NaOH and stir for 10 minutes.", "- Add HCl and stir for 10 minutes.", "- Add NaHCO3 and stir for 10 minutes.", "- Extract the product with chloroform and dry over Na2SO4.", "- Evaporate the solvent and purify the product by column chromatography.", "Coupling of the two intermediates:", "- Dissolve 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol and 3-methoxyphenylacetic acid in DMF.", "- Add DCC and NHS and stir for 10 minutes.", "- Add TEA and stir for 10 minutes.", "- Purify the product by column chromatography." ] }

CAS RN

866846-51-7

Product Name

2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide

Molecular Formula

C23H24N4O3S

Molecular Weight

436.53

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24N4O3S/c1-30-18-9-5-8-17(12-18)24-21(28)15-31-23-25-20-10-11-27(14-19(20)22(29)26-23)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,24,28)(H,25,26,29)

InChI Key

JHNSKTONHLFMHD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.